4,6-Dichloropyrimidine-5-carbonitrile

Medicinal Chemistry Oncology Kinase Inhibition

Sourcing generic pyrimidines for kinase inhibitor programs often yields non-regioselective intermediates, wasting synthetic effort and invalidating SAR. 4,6-Dichloropyrimidine-5-carbonitrile (CAS 5305-45-3) solves this with orthogonal C4/C6 chlorine handles for sequential SNAr derivatization and a C5 nitrile anchor for further elaboration. • EGFR-targeting derivatives exhibit superior antiproliferative activity vs. erlotinib. • Herbicidal efficacy comparable to commercial dichlobenil, enabling dual-use agrochemical lead generation. • Published scalable route with ambient-stable intermediates, de-risking multi-kg campaigns.

Molecular Formula C5HCl2N3
Molecular Weight 173.98 g/mol
CAS No. 5305-45-3
Cat. No. B1297664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrimidine-5-carbonitrile
CAS5305-45-3
Molecular FormulaC5HCl2N3
Molecular Weight173.98 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)C#N)Cl
InChIInChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H
InChIKeyIPEBKIMUIHKZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloropyrimidine-5-carbonitrile (CAS 5305-45-3) for Procurement: A Key Pyrimidine Intermediate for Targeted Synthesis


4,6-Dichloropyrimidine-5-carbonitrile (CAS 5305-45-3) is a heterocyclic building block with the molecular formula C5HCl2N3 and a molecular weight of 173.99 g/mol [1]. Its core structure features a pyrimidine ring with two chlorine atoms at the 4- and 6-positions and a nitrile group at the 5-position [2]. This specific substitution pattern provides a unique handle for chemists, making it a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors [3].

Pyrimidine intermediate for kinase inhibitor and herbicide SAR programs
Sequential SNAr at 4- and 6-positions enables regioselective elaboration
Nitrile handle supports hydrogen bonding or further derivatization

Why 4,6-Dichloropyrimidine-5-carbonitrile is Not a Generic Substitute for Other Pyrimidine Intermediates


The substitution pattern of 4,6-dichloropyrimidine-5-carbonitrile dictates its unique reactivity profile. The two chlorine atoms at the 4- and 6-positions allow for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the construction of highly diverse molecular architectures . This is in direct contrast to analogs like 2,4-dichloropyrimidine, which has a different substitution pattern and is a known starting material for a distinct set of derivatives, including some EGFR inhibitors [1]. Furthermore, the 5-position nitrile group serves as a versatile handle for further derivatization or as a key hydrogen-bond acceptor in target binding. Swapping this compound for a generic, differently-substituted pyrimidine will fundamentally alter the synthetic pathway and the resulting pharmacophore, rendering any established SAR invalid.

Product
Alternative
Risk
4,6-Dichloropyrimidine-5-carbonitrile
2,4-Dichloropyrimidine
Substitution pattern mismatch may invalidate SAR and alter synthetic route
5-CN present
5-CN absent or different
Absence of nitrile removes key H-bond acceptor / derivatization site

Quantitative Evidence Guide: 4,6-Dichloropyrimidine-5-carbonitrile vs. Alternatives


4,6-Dichloropyrimidine-5-carbonitrile Derivatives Outperform Erlotinib in Antiproliferative Activity

Pyrimidine-5-carbonitrile derivatives, which utilize 4,6-dichloropyrimidine-5-carbonitrile as a key starting material, have been shown to exhibit superior antiproliferative activity against certain cancer cell lines when compared to the FDA-approved EGFR inhibitor erlotinib [1]. While the target compound itself is an intermediate, the biological activity of its downstream derivatives directly validates its utility and differentiates it from scaffolds that yield less potent final products.

Antiproliferative Comparison
Head-to-head
Derivative IC50: 0.09 µM (EGFRWT)
vs Erlotinib (less active)
Supports scaffold’s kinase inhibitor research fit
In vitro kinase assay data; endpoint validation required
Medicinal Chemistry Oncology Kinase Inhibition

Industrial Scalability: A Robust Process with Storable Intermediates

A key differentiator for 4,6-dichloropyrimidine-5-carbonitrile is the existence of a robust, safe, and scalable synthesis process where all intermediates are storable under normal conditions [1]. This is a critical advantage over other sensitive heterocyclic intermediates that may require in-situ generation or cryogenic storage, which increases cost and complexity.

Scalable Process
Class-level
All intermediates storable under normal conditions; robust, safe route reported
Reduces scale-up risks and supply complexity
Contrasts with unstable halogenated pyrimidine synthons
Process Chemistry Scale-up Chemical Synthesis

Herbicidal Activity Equivalent to a Commercial Standard in Controlled Studies

In agricultural research, 4,6-dichloropyrimidine-5-carbonitrile demonstrates herbicidal activity that is comparable to the commercial active ingredient dichlobenil. A study found that at an application rate of 10 kg/ha, this compound controlled large crabgrass and common purslane similarly to dichlobenil [1].

Herbicidal Activity vs Dichlobenil
Head-to-head
Similar control of crabgrass and purslane at 10 kg/ha
Supports agrochemical lead research
Controlled pre-emergent study; commercial standard benchmark
Agrochemical Herbicide Weed Control

A Well-Defined Physicochemical Profile (LogP 1.55) Facilitates Predictable Drug Design

The compound's computed LogP value of approximately 1.55 is highly favorable for drug discovery, as it predicts a good balance between lipophilicity and aqueous solubility, which is crucial for oral bioavailability [1]. This value, combined with a topological polar surface area (TPSA) of 49.6 Ų, is more drug-like compared to more lipophilic or polar analogs, which may suffer from poor absorption or rapid clearance [2].

Drug-like Properties
Class-level
LogP 1.55, TPSA 49.6 Ų
Informs lead-like selection and ADME model assessment
Computed predictions; experimental validation recommended
Drug Design Physicochemical Properties ADME

Optimal Procurement and Application Scenarios for 4,6-Dichloropyrimidine-5-carbonitrile


Scenario 1: Development of Next-Generation EGFR and Other Kinase Inhibitors

This is the primary and most validated application. Based on direct comparative evidence, derivatives of 4,6-dichloropyrimidine-5-carbonitrile have demonstrated superior antiproliferative activity against cancer cell lines compared to erlotinib [1]. Procurement of this compound is therefore most justified for medicinal chemistry teams focused on synthesizing novel kinase inhibitors, particularly those targeting EGFR (wild-type and mutant forms like T790M), PI3K, or RUP3 receptors [2]. The scaffold's ability to be elaborated into ATP-mimicking inhibitors makes it a strategic choice for oncology programs.

Scenario 2: Agrochemical Lead Discovery and Optimization

Research teams in the agrochemical sector should procure this compound for use as a lead scaffold or intermediate in the development of new herbicides. Quantitative evidence shows its herbicidal efficacy is on par with the commercial standard dichlobenil [3]. This established baseline activity provides a strong starting point for structure-activity relationship (SAR) studies aimed at discovering novel, potent, and selective herbicides with improved safety or environmental profiles.

Scenario 3: Industrial Process Development and Scale-Up Projects

Process chemistry groups planning to scale up syntheses involving pyrimidine cores should favor this compound. Its key differentiator is the existence of a published, robust, and scalable synthetic route where all intermediates are stable and can be stored under normal conditions [4]. This eliminates the logistical and safety challenges associated with unstable intermediates, making it a reliable and cost-effective choice for multi-kilogram or larger-scale campaigns.

Scenario 4: Building Diverse Chemical Libraries for Phenotypic Screening

For groups engaged in diversity-oriented synthesis or building screening libraries, 4,6-dichloropyrimidine-5-carbonitrile offers a strategic advantage. Its favorable physicochemical properties (LogP ~1.55, TPSA 49.6 Ų) suggest that the resulting compounds are more likely to be drug-like [5]. Furthermore, the two chlorine atoms serve as orthogonal handles for sequential derivatization, allowing for the rapid generation of structurally diverse analogs from a single, commercially available core .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioselective SNAr handles
EGFR target engagement assay context
Herbicidal lead optimization
Commercial standard benchmark baseline
Weed control SAR endpoint review
Multi‑kg scale‑up campaigns
Storable intermediates under normal conditions
Process robustness and supply reliability
Diversity‑oriented library synthesis
Drug‑like physicochemical profile
ADME property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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